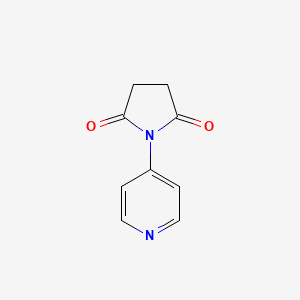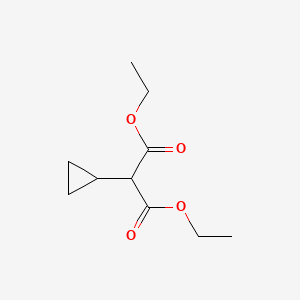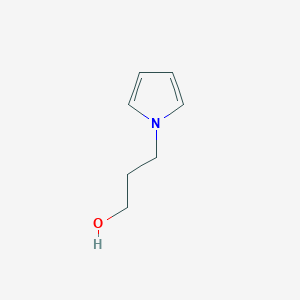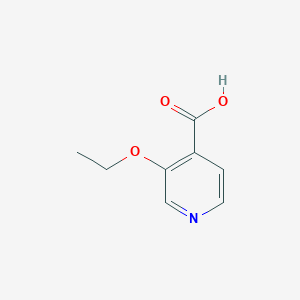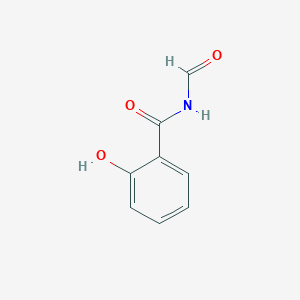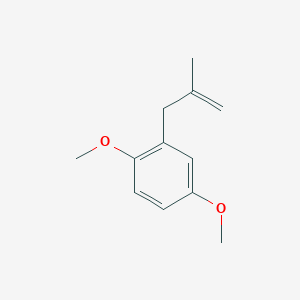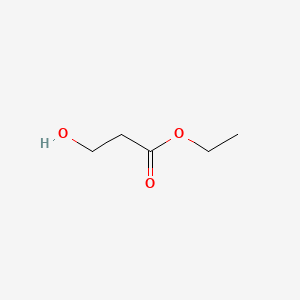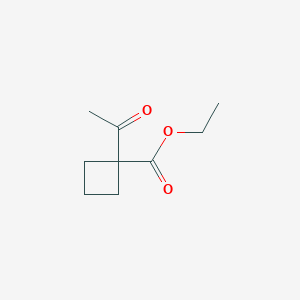
Ethyl 1-acetylcyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-acetylcyclobutane-1-carboxylate, also known as ethyl 2-acetylcyclobutanecarboxylate, is a chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications. It has a molecular formula of C9H14O3 and a molecular weight of 170.21 .
Molecular Structure Analysis
The molecular structure of Ethyl 1-acetylcyclobutane-1-carboxylate consists of nine carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The exact structure can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry.Physical And Chemical Properties Analysis
Ethyl 1-acetylcyclobutane-1-carboxylate has a molecular weight of 170.21 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results. These properties can be determined using various experimental techniques.Applications De Recherche Scientifique
Synthetic Methodology and Chemical Transformations
Cyclobutane derivatives, akin to ethyl 1-acetylcyclobutane-1-carboxylate, are employed in the synthesis of complex molecules. For instance, ethyl 5-acetyl-1H-pyrazole-3-carboxylate was synthesized via a safe, metal-free process, showcasing the utility of cyclobutane derivatives in synthesizing potential pharmaceuticals (Szilágyi et al., 2022). Similarly, research demonstrates the preparation of differentially protected 1-aminocyclobutane carboxylic acid from ethyl 1-bromocyclobutanecarboxylate, highlighting the synthetic versatility of cyclobutane carboxylates (Kim & Wood, 2004).
Catalysis and Enzymatic Reactions
Cyclobutane derivatives are key intermediates in catalytic processes. For example, the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate to obtain S-enantiomer through a lipase-catalyzed transesterification reaction underscores the relevance of cyclobutane esters in enantioselective synthesis (Kasture et al., 2005).
Building Blocks for Medicinal Chemistry
Compounds containing the cyclobutane motif serve as valuable building blocks in medicinal chemistry. The synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol demonstrates the potential of cyclobutane derivatives in creating biologically active molecules (Achutha et al., 2017). Furthermore, the synthesis and crystal structure analysis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, derived from a cyclohexene carboxylate precursor, highlight the structural elucidation of cyclobutane analogs for potential pharmacological applications (Sapnakumari et al., 2014).
Propriétés
IUPAC Name |
ethyl 1-acetylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(11)9(7(2)10)5-4-6-9/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXJKLCXYPHSMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477834 |
Source


|
| Record name | Ethyl 1-acetylcyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-acetylcyclobutane-1-carboxylate | |
CAS RN |
126290-87-7 |
Source


|
| Record name | Ethyl 1-acetylcyclobutanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-acetylcyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

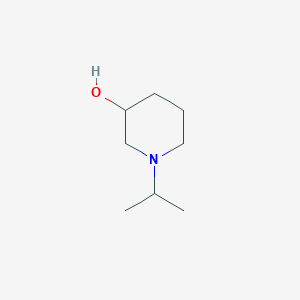

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)


